molecular formula C17H16N2O4S2 B2478550 (Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896344-30-2

(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No.: B2478550
CAS No.: 896344-30-2
M. Wt: 376.45
InChI Key: ZVFMAZZXETWPPK-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H16N2O4S2 and its molecular weight is 376.45. The purity is usually 95%.
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Scientific Research Applications

Biological Significance of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a wide spectrum of biological activities. The unique methine center in the thiazole ring contributes significantly to the biological properties of these compounds. They are recognized for their anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. The diverse pharmacological activities and lower toxicity make benzothiazole a rapidly developing compound in medicinal chemistry. Structural variations, particularly substitutions at the C-2 carbon atom and C-6, are crucial for the observed biological activities (Bhat & Belagali, 2020).

Pharmaceutical Applications and Development

The primary sulfonamide moiety, present in many clinically used drugs, shows the significance of derivatives like (Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide in pharmaceuticals. These derivatives are found in diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. The constant need for novel sulfonamides to act as selective antiglaucoma drugs, antitumor agents, or diagnostic tools indicates the potential future presence of such derivatives in new drugs (Carta, Scozzafava & Supuran, 2012).

Therapeutic Potential and Drug Development

The therapeutic potential of benzothiazoles and their derivatives has been recognized widely in medicinal chemistry. The benzothiazole nucleus is present in many biologically active compounds and drugs. The 2-arylbenzothiazoles are particularly noted for their antitumor activities. The scope for the development of chemical libraries from benzothiazole derivatives provides significant opportunities for the discovery of new chemical entities and the advancement of drug development (Kamal, Mohammed & Malik, 2015).

Properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-19-15-13(23-2)5-4-6-14(15)24-17(19)18-16(20)11-7-9-12(10-8-11)25(3,21)22/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFMAZZXETWPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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